molecular formula C14H13ClFNO2S B10967203 1-(2-chlorophenyl)-N-(4-fluorobenzyl)methanesulfonamide

1-(2-chlorophenyl)-N-(4-fluorobenzyl)methanesulfonamide

Cat. No.: B10967203
M. Wt: 313.8 g/mol
InChI Key: AZKIGMOBJAQVNC-UHFFFAOYSA-N
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Description

(2-CHLOROPHENYL)-N-(4-FLUOROBENZYL)METHANESULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-CHLOROPHENYL)-N-(4-FLUOROBENZYL)METHANESULFONAMIDE typically involves the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorophenylamine, undergoes a reaction with methanesulfonyl chloride in the presence of a base such as triethylamine to form 2-chlorophenyl methanesulfonamide.

    Introduction of the Fluorobenzyl Group: The intermediate is then reacted with 4-fluorobenzyl chloride under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2-CHLOROPHENYL)-N-(4-FLUOROBENZYL)METHANESULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl and fluorobenzyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfonamide moiety can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents on the aromatic rings.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a tool for studying enzyme inhibition or protein interactions.

    Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2-CHLOROPHENYL)-N-(4-FLUOROBENZYL)METHANESULFONAMIDE would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes by mimicking the structure of natural substrates. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (2-Chlorophenyl)-N-methylmethanesulfonamide: Lacks the fluorobenzyl group.

    N-(4-Fluorobenzyl)-N-methylmethanesulfonamide: Lacks the chlorophenyl group.

Uniqueness

(2-CHLOROPHENYL)-N-(4-FLUOROBENZYL)METHANESULFONAMIDE is unique due to the presence of both chlorophenyl and fluorobenzyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C14H13ClFNO2S

Molecular Weight

313.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-[(4-fluorophenyl)methyl]methanesulfonamide

InChI

InChI=1S/C14H13ClFNO2S/c15-14-4-2-1-3-12(14)10-20(18,19)17-9-11-5-7-13(16)8-6-11/h1-8,17H,9-10H2

InChI Key

AZKIGMOBJAQVNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NCC2=CC=C(C=C2)F)Cl

Origin of Product

United States

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